2-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one
Overview
Description
2-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methods and Chemical Reactions
- Azaspiro compounds, such as those studied by Belikov et al. (2013), undergo hydrolysis and acylation reactions, showcasing their reactivity and potential utility in synthesizing novel compounds with varied functionalities (Belikov et al., 2013).
- Shklyaev et al. (2011) explored retropinacol rearrangement for synthesizing 2-azaspiro[4.5]deca-1,6,9-trien-8-one derivatives, indicating the versatility of azaspiro compounds in chemical transformations (Shklyaev et al., 2011).
Biological Activity and Medicinal Chemistry
- Obniska et al. (2005) synthesized N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and evaluated their anticonvulsant properties, revealing potential therapeutic applications of azaspiro derivatives (Obniska et al., 2005).
- Andreae et al. (1992) investigated the electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane, highlighting the synthetic utility of azaspiro compounds in introducing nitrogen functionalities (Andreae et al., 1992).
Conformational and Structural Studies
- Żesławska et al. (2017) conducted a conformational study on 9-oxa-6-azaspiro[4.5]decane-2,10-dione stereoisomers, providing insight into the structural aspects of azaspiro compounds and their potential implications in drug design (Żesławska et al., 2017).
Synthetic Applications in Medicinal Chemistry
- Singh et al. (2021) reported on the synthesis of novel oxazin analogs of thio-4-azaspiro[4.5]decan-3-one for their antimicrobial activity, demonstrating the role of azaspiro compounds in developing new antimicrobial agents (Singh et al., 2021).
Properties
IUPAC Name |
2-amino-1-[4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-16-8-10-7-14(11(15)6-13)9-12(10)4-2-3-5-12/h10H,2-9,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIMXIPZWGRJSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CN(CC12CCCC2)C(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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